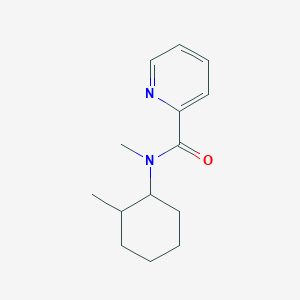
N-methyl-N-(2-methylcyclohexyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)pyridine-2-carboxamide, commonly known as MXE, is a synthetic dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its euphoric and dissociative effects. However, the drug's potential for abuse and adverse effects led to its classification as a Schedule I controlled substance in many countries. Despite this, MXE has gained significant attention in scientific research due to its unique properties and potential therapeutic applications.
Mécanisme D'action
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the perception of pain, learning, and memory. This blockade results in dissociative and anesthetic effects. MXE also affects other neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MXE has been shown to have several biochemical and physiological effects. MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypoxia. MXE has also been shown to cause hyperthermia, seizures, and liver toxicity in some cases. Additionally, MXE has been shown to have neurotoxic effects, particularly in the hippocampus and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages and limitations for lab experiments. MXE is relatively easy to synthesize, and high purity can be achieved with the proper techniques. MXE is also relatively stable and can be stored for extended periods. However, MXE has several limitations, including its potential for abuse and adverse effects. Additionally, MXE is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for MXE research. MXE has shown promise as a potential alternative to opioids for pain management, and further research in this area is warranted. MXE also shows potential for treating depression, anxiety, and PTSD, and further research in these areas is needed. Additionally, MXE has potential for treating addiction, particularly alcohol and opioid addiction. However, further research is needed to fully understand the therapeutic potential of MXE and to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, MXE is a synthetic dissociative anesthetic drug that has gained significant attention in scientific research due to its potential therapeutic applications. MXE has been studied for its potential use in treating pain, depression, anxiety, PTSD, and addiction. MXE works by blocking NMDA receptors in the brain and affects other neurotransmitters, which may contribute to its therapeutic effects. MXE has several advantages and limitations for lab experiments, and there are several future directions for MXE research.
Méthodes De Synthèse
MXE is synthesized by reacting 3-methyl-2-butanone with 2-amino-5-chloropyridine, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with cyclohexylmagnesium bromide to yield MXE. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
MXE has been studied extensively in scientific research due to its potential therapeutic applications. MXE has been shown to have analgesic properties and has been studied as a potential alternative to opioids for pain management. MXE has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MXE has been studied for its potential use in treating alcohol and opioid addiction.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-3-4-9-13(11)16(2)14(17)12-8-5-6-10-15-12/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVCNRVXMIOIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
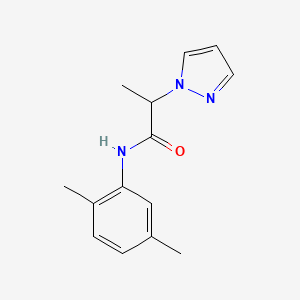
![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
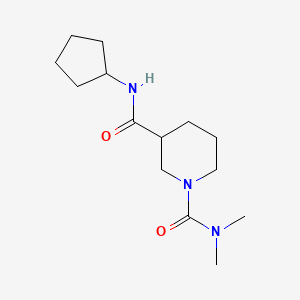
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
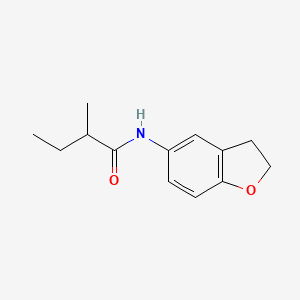
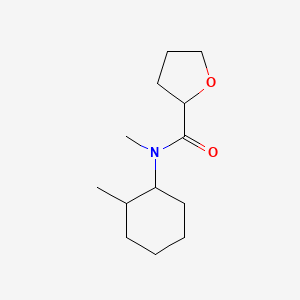
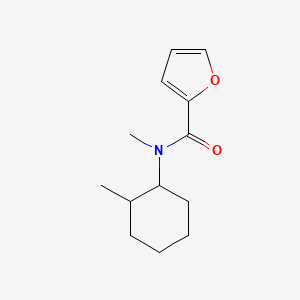

![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)